(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol
Description
This compound, also referred to as GlcNAc thiazoline in some contexts, is a bicyclic sugar analog featuring a pyrano[3,2-d]thiazole core with hydroxyl, hydroxymethyl, and methyl substituents. Its stereochemistry (3aR,5R,6S,7R,7aR) is critical for biological activity, particularly as a transition-state analog in glycosidase inhibition. It mimics the oxazolinium ion intermediate formed during enzymatic hydrolysis of glycosidic bonds, making it a potent inhibitor of β-N-acetylglucosaminidases (β-HEX) and O-GlcNAcase (OGA) . The compound has been studied for its role in modulating O-GlcNAcylation, a post-translational modification linked to neurodegenerative diseases, diabetes, and inflammation .
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(5R,6S,7R)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol |
InChI |
InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5?,6-,7-,8?/m1/s1 |
InChI Key |
DRHXTSWSUAJOJZ-DJAUARBVSA-N |
Isomeric SMILES |
CC1=NC2[C@H]([C@@H]([C@H](OC2S1)CO)O)O |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)CO)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies for Thiazoles
Thiazoles are typically synthesized through condensation reactions involving thioamides or thioesters with aldehydes or ketones. For compounds like (5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol , a more complex approach involving multiple steps might be necessary to establish the pyrano[3,2-d]thiazole ring system and the specific hydroxyl and hydroxymethyl functionalities.
Synthesis of Related Compounds
Related compounds, such as (3aR,5R,6S,7R,7aR)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol , provide clues to potential synthesis routes. These compounds often involve the use of chiral starting materials or asymmetric synthesis techniques to achieve the desired stereochemistry.
Challenges and Considerations
- Stereochemical Control : Ensuring the correct stereochemistry at each chiral center is crucial and may require careful selection of reagents and conditions.
- Regioselectivity : In reactions involving multiple reactive sites, controlling where reactions occur is essential.
- Yield and Purity : Maximizing yield and purity through optimization of reaction conditions is important.
Analysis and Verification
Verification of the structure and purity of the synthesized compound would typically involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry), along with chromatographic methods like HPLC (High-Performance Liquid Chromatography).
Data Table: Spectroscopic Data for Verification
| Spectroscopic Method | Expected Data |
|---|---|
| NMR | Specific proton and carbon shifts indicative of the pyrano[3,2-d]thiazole structure and hydroxyl/hydroxymethyl groups. |
| IR | Absorption bands corresponding to hydroxyl, hydroxymethyl, and thiazole functionalities. |
| MS | Molecular ion consistent with the molecular formula of the compound. |
Chemical Reactions Analysis
Types of Reactions
(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl groups to hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
Based on the search results, here's what is known about the compound (5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol:
Basic Information
- Chemical Name: (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol . The compound is also known as 3ar,5r,6s,7r,7ar-5-Hydroxymethyl-2-Methyl-5,6,7,7a-Tetrahydro-3ah-Pyrano[3,2-D]Thiazole-6,7-Diol .
- Molecular Formula: C8H13NO4S
- Molecular Weight: 219.258
- CAS Registry Number: 179030-22-9
- IUPAC Name: (3aR,5S,6R,7S,7aR)-5-(hydroxymethyl)-2-methyl-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
Known Applications and Research
- The compound is intended for use only in tests and research . It is not meant for use as a "pharmaceutical product," "food," or "household product" .
- The compound has a ChEBI (Chemical Entities of Biological Interest) designation, which classifies it within an ontology of chemical compounds .
- ZFIN, the Zebrafish Model Organism Database, lists the compound and phenotypes resulting from it, including environments containing it or modified by it .
- The BioGRID interaction database has information about this chemical, including its molecular formula, molecular weight, InChiKey, InChi, SMILES, and IUPAC name .
Safety and Handling
Mechanism of Action
The mechanism by which (5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are best understood through comparison with analogs. Key differences in substituents, stereochemistry, and biological activity are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Selectivity: The methyl group at position 2 in the parent compound contributes to β-HEX inhibition but shows weaker OGA activity compared to Thiamet-G, where an ethylamino group enhances OGA selectivity (IC₅₀ ~ 20 nM) . MK-8719’s difluoromethyl substituent at position 5 improves blood-brain barrier penetration, making it superior for CNS-targeted therapies .
Isotopic and Prodrug Modifications :
- Deuterated analogs retain inhibitory activity while offering metabolic stability advantages for pharmacokinetic studies .
- Acetylated derivatives (e.g., diacetate esters) serve as prodrugs with improved bioavailability, though they require enzymatic activation .
Clinical Relevance: Thiamet-G and MK-8719 are front-runners in preclinical/clinical development due to their specificity and ability to modulate O-GlcNAcylation in neurodegenerative models.
Structural Analog Comparison :
- GalNAc thiazoline , an analog with a galactose configuration, shows ~1000-fold higher potency for β-N-acetylgalactosaminidases (IC₅₀ ~ nM) compared to the GlcNAc-based parent compound (IC₅₀ ~ µM), underscoring the importance of sugar stereochemistry .
Biological Activity
The compound (5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol (CAS No. 179030-22-9) is a thiazole derivative with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 219.26 g/mol
- Structural Characteristics : The compound features a tetrahydro-pyrano-thiazole structure with hydroxymethyl and diol functionalities, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 179030-22-9 |
| Molecular Weight | 219.26 g/mol |
| Molecular Formula | CHNOS |
The compound has been studied for its role as a mechanism-based inhibitor of lysosomal beta-hexosaminidase A (Hex A), which is crucial for the degradation of GM2 gangliosides. Accumulation of GM2 is associated with neurodegenerative diseases such as Tay-Sachs disease. The compound acts as a chemical chaperone, enhancing the residual activity of mutant Hex A, thus potentially mitigating the effects of these diseases .
Therapeutic Potential
- Neurodegenerative Diseases : The ability to enhance Hex A activity suggests potential applications in treating conditions like Tay-Sachs disease and Sandhoff disease.
- Cancer Metabolism : Recent studies indicate that compounds affecting O-GlcNAcylation pathways may influence cancer progression by modulating metabolic flexibility in liver cells . This suggests that the thiazole derivative could have implications in cancer therapeutics.
- Diabetes and Metabolic Disorders : By influencing glucose metabolism and O-GlcNAcylation, the compound may also serve as a therapeutic agent in managing metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Hex A Activity : Research demonstrated that NAG-thiazoline (NGT), related to the thiazole derivative, significantly improved Hex A activity in mutants associated with adult-onset Tay Sachs disease .
- O-GlcNAcylation in Cancer : Investigations into how O-GlcNAcylation affects tumor metabolism revealed that modulation of this pathway can inhibit cancer cell proliferation and metastasis .
Q & A
Q. What are the optimal synthetic pathways for preparing (5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol?
Methodological Answer: Synthesis of this compound typically involves multi-step reactions starting with functionalized pyranothiazole precursors. Key steps include protecting group strategies for hydroxyl and hydroxymethyl moieties, stereoselective cyclization, and purification via column chromatography. Evidence from analogous thiazole derivatives suggests using solvents like 1,4-dioxane or ethanol under reflux, with triethylamine as a base to facilitate condensation reactions . Optimization of reaction time (e.g., 5–12 hours) and temperature (80–100°C) is critical to minimize epimerization .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer: Structural validation requires a combination of:
- Chiral HPLC to resolve enantiomers and confirm stereochemical integrity.
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to assign proton environments, particularly for distinguishing axial/equatorial hydroxyl groups.
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- Infrared spectroscopy (IR) for identifying functional groups like hydroxyl (–OH) and thiazole (C–S) stretches .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer: The compound exhibits very low aqueous solubility (0.79 g/L at 25°C) . To improve bioavailability:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Conduct operations in a fume hood with local exhaust ventilation to avoid inhalation of airborne particles .
- Use PPE: nitrile gloves, chemical safety goggles, and impermeable lab coats.
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Emergency measures: Immediate decontamination with water and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How does stereochemical configuration influence the compound’s biological activity and stability?
Methodological Answer: The (5R,6S,7R) configuration is critical for target binding, as seen in structurally related pyrano[2,3-d]thiazole derivatives with anticancer activity . Stability studies under varying pH (2–9) and temperature (4–40°C) should be conducted using accelerated degradation assays. Epimerization risks can be monitored via chiral HPLC, while computational modeling (e.g., molecular dynamics simulations) predicts conformational stability .
Q. What strategies resolve contradictions in reported solubility data across experimental conditions?
Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. Use:
Q. What mechanistic insights explain the compound’s bioactivity in pharmacological models?
Methodological Answer: Preliminary data suggest inhibition of enzymatic targets (e.g., kinases or glycosidases) due to structural similarity to Thiamet G, a known O-GlcNAcase inhibitor . Validate via:
- Enzyme inhibition assays (IC₅₀ determination).
- Cellular uptake studies using fluorescently tagged analogs.
- Transcriptomic profiling to identify downstream pathways affected .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., 14-α-demethylase lanosterol) to prioritize substituents improving binding affinity .
- Use QSAR models to predict ADMET profiles, focusing on logP and polar surface area adjustments for better bioavailability.
- Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
